molecular formula C12H12N2O4 B14164622 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione CAS No. 75307-67-4

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione

Katalognummer: B14164622
CAS-Nummer: 75307-67-4
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: JSNXCUKEWKLJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with dimethyl and phenylhydrazinylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione typically involves the reaction of appropriate dioxane derivatives with phenylhydrazine under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the hydrazinylidene group.

    Substitution: Substitution reactions can occur at the phenyl or dioxane ring positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties or as a drug precursor.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenylhydrazinylidene group may play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the phenylhydrazinylidene group.

    5-Phenylhydrazinylidene-1,3-dioxane-4,6-dione: Lacks the dimethyl substitution.

    2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane: Lacks the dione functionality.

Eigenschaften

CAS-Nummer

75307-67-4

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

2,2-dimethyl-5-(phenylhydrazinylidene)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)14-13-8-6-4-3-5-7-8/h3-7,13H,1-2H3

InChI-Schlüssel

JSNXCUKEWKLJLX-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(=O)C(=NNC2=CC=CC=C2)C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.